

Beryllium Chloride: A Comprehensive Technical Guide to its Safety and Toxicity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Beryllium chloride*

Cat. No.: *B1219634*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beryllium chloride (BeCl_2) is a colorless to yellow, crystalline solid that is highly hygroscopic and dissolves in polar solvents.^[1] It is primarily used in the production of beryllium metal and as a catalyst in certain organic reactions.^[2] Despite its utility, **beryllium chloride** poses significant health risks, including acute and chronic toxicity, carcinogenicity, and the potential to cause Chronic Beryllium Disease (CBD), a debilitating and often fatal lung condition.^{[3][4]} This in-depth technical guide provides a comprehensive overview of the safety data and toxicity information for **beryllium chloride**, with a focus on quantitative data, experimental methodologies, and the underlying toxicological mechanisms.

Safety Data Sheet (SDS) Overview

The following tables summarize the key safety information for **beryllium chloride**, compiled from various safety data sheets.

Identification and Physical Properties

Property	Value	References
Chemical Formula	BeCl ₂	[1] [5]
Molar Mass	79.92 g/mol	[2] [5]
Appearance	White to yellowish crystalline solid	[2] [6]
Odor	Sharp, acrid	[2]
Melting Point	399-405 °C	[6] [7]
Boiling Point	482-520 °C	[1] [7]
Density	1.899 - 1.9 g/cm ³ at 25°C	[6] [8]
Solubility	Highly soluble in water, alcohol, ether, benzene, and pyridine. [1] [6]	[1] [6]
Vapor Pressure	1 mmHg at 291 °C (sublimes)	[2]

Hazard Identification and GHS Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	3	H301: Toxic if swallowed.[9]
Acute Toxicity, Inhalation	2	H330: Fatal if inhaled.[9]
Skin Corrosion/Irritation	2	H315: Causes skin irritation.[9]
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation.[9]
Respiratory or Skin Sensitization	1	H317: May cause an allergic skin reaction.[9]
Carcinogenicity	1B	H350: May cause cancer by inhalation.[9][10]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation.[9]
Specific Target Organ Toxicity (Repeated Exposure)	1	H372: Causes damage to organs through prolonged or repeated exposure.[9]
Hazardous to the Aquatic Environment, Acute Hazard	1	H400: Very toxic to aquatic life. [11]
Hazardous to the Aquatic Environment, Long-term Hazard	2	H411: Toxic to aquatic life with long lasting effects.[10]

Exposure Limits

Organization	Limit	Value
OSHA (PEL)	8-hour TWA	0.002 mg/m ³
Ceiling		0.005 mg/m ³
Maximum Peak (30 min)		0.025 mg/m ³
NIOSH (REL)	TWA	0.0005 mg/m ³
ACGIH (TLV)	8-hour TWA (Inhalable fraction)	0.0002 mg/m ³
NIOSH (IDLH)		4 mg/m ³ (as Be) [8]

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health. All values are for beryllium and its compounds.[\[12\]](#)

Toxicological Data

The toxicity of **beryllium chloride** is well-documented, with both acute and chronic effects observed. The primary routes of occupational exposure are inhalation and dermal contact.[\[4\]](#)

Acute Toxicity

Route	Species	Value	References
Oral (LD50)	Rat	86 mg/kg	[13] [14]
Oral (LD50)	Mouse	92 mg/kg	[13]
Intraperitoneal (LD50)	Rat	5.32 mg/kg	[8]
Intraperitoneal (LD50)	Guinea pig	50 mg/kg	[8]

Chronic Toxicity and Carcinogenicity

Prolonged exposure to **beryllium chloride** can lead to serious health effects, including Chronic Beryllium Disease (CBD) and lung cancer.[\[3\]](#)[\[15\]](#)

- Chronic Beryllium Disease (CBD): A granulomatous lung disease caused by an immune response to beryllium particles.[16] It is characterized by the formation of granulomas in the lungs, leading to fibrosis and impaired lung function.[4][16]
- Carcinogenicity: Beryllium and beryllium compounds are classified as Group 1 carcinogens ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[8][15] Occupational exposure is strongly linked to an increased risk of lung cancer.[14][17] The U.S. National Toxicology Program (NTP) also lists beryllium and its compounds as known human carcinogens.[14]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of study results. The following sections outline representative protocols based on OECD guidelines and published research.

Acute Oral Toxicity (LD50) Determination in Rats (Based on OECD Guideline 425)

This protocol describes the Up-and-Down Procedure (UDP) for determining the acute oral LD50 of **beryllium chloride**.

Objective: To determine the median lethal dose (LD50) of **beryllium chloride** following a single oral administration.

Materials:

- **Beryllium chloride** (analytical grade)
- Vehicle (e.g., distilled water)
- Young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley strain), 8-12 weeks old
- Oral gavage needles
- Standard laboratory animal caging and diet

Procedure:

- Animal Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days prior to dosing.
- Dose Preparation: **Beryllium chloride** is dissolved in the vehicle to the desired concentrations.
- Sighting Study (Optional): A preliminary study with a few animals may be conducted to determine the appropriate starting dose range for the main study.
- Main Study - Sequential Dosing:
 - A single animal is dosed with the starting dose (e.g., 175 mg/kg, based on prior knowledge).[18]
 - The animal is observed for signs of toxicity and mortality for at least 48 hours.
 - If the animal survives, the next animal is dosed at a higher dose (e.g., by a factor of 3.2). [1]
 - If the animal dies, the next animal is dosed at a lower dose.
 - This sequential dosing continues until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).
- Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing) and then daily for a total of 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
- Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
- Necropsy: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.
- Data Analysis: The LD50 is calculated using the maximum likelihood method.[8][19]

Subchronic Inhalation Toxicity Study (Based on OECD Guideline 413)

This protocol outlines a 90-day inhalation study to assess the toxicity of **beryllium chloride**.

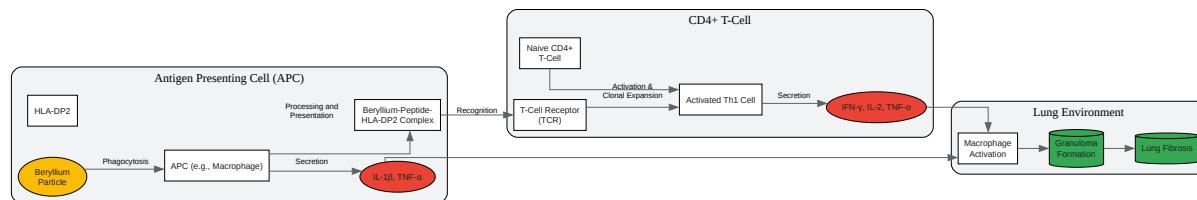
Objective: To characterize the toxicity of **beryllium chloride** following repeated inhalation exposure and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Materials:

- **Beryllium chloride** aerosol generation system
- Inhalation chambers
- Young adult rats (e.g., Wistar strain), 10 males and 10 females per group
- Standard laboratory animal caging and diet

Procedure:

- Animal Acclimation: Animals are acclimated to the laboratory and inhalation chamber conditions.
- Exposure Groups: At least three concentration levels of **beryllium chloride**, a vehicle control (if applicable), and a negative control (filtered air) group are used.
- Exposure Conditions:
 - Animals are exposed for 6 hours per day, 5-7 days per week, for 90 days.[\[6\]](#)
 - The inhalation chambers are operated to ensure a stable and uniform concentration of the test substance.
 - Chamber temperature, humidity, and airflow are continuously monitored.[\[5\]](#)
- Monitoring and Observations:
 - Clinical Observations: Animals are observed daily for signs of toxicity.

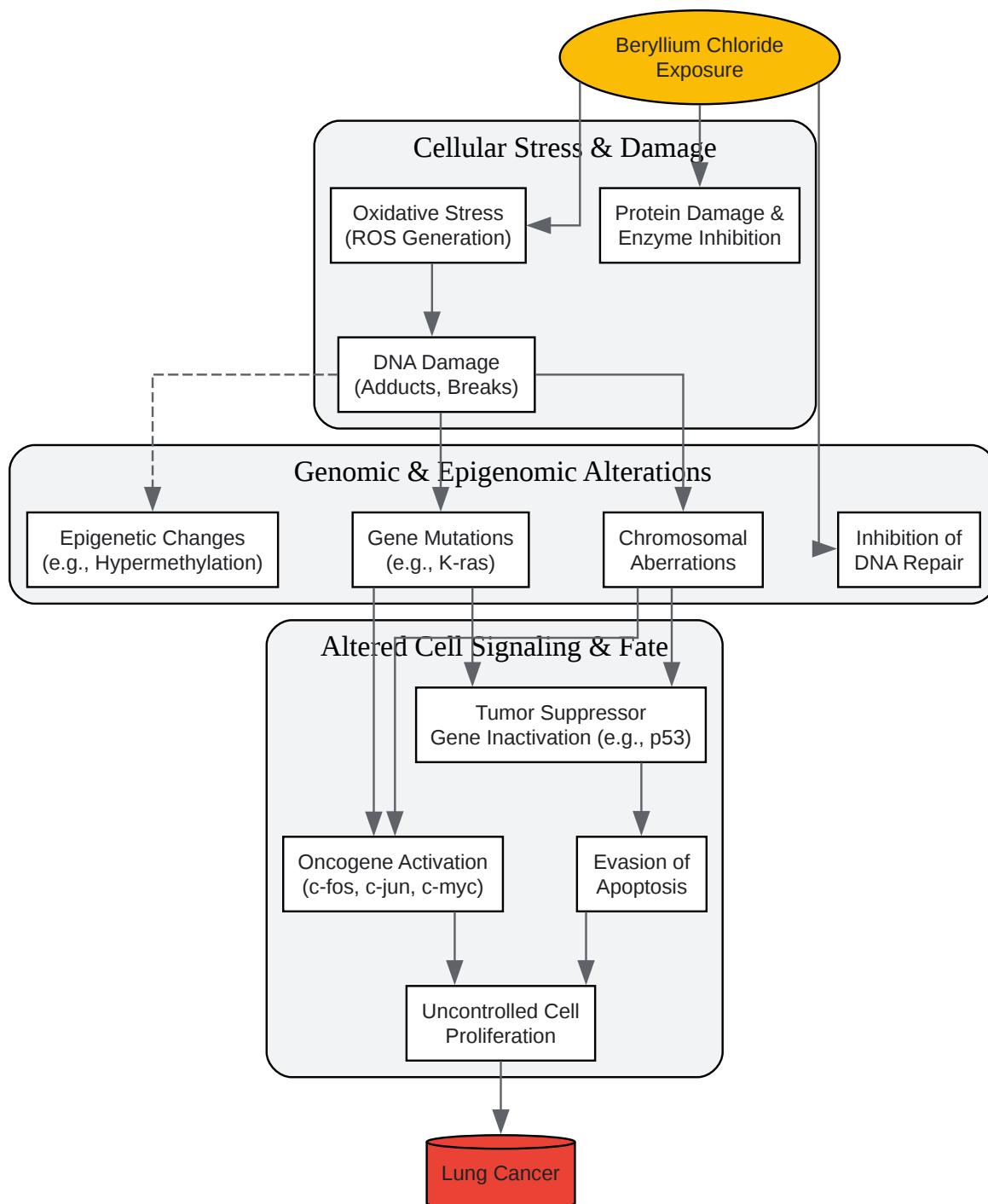

- Body Weight and Food Consumption: Recorded weekly.
- Ophthalmology: Examined prior to exposure and at termination.
- Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis.
- Urinalysis: Conducted at termination.
- Pathology:
 - Gross Necropsy: All animals are subjected to a full gross necropsy.
 - Organ Weights: Lungs, liver, kidneys, and other target organs are weighed.
 - Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. The respiratory tract is a key target.
- Data Analysis: Statistical analysis is performed to identify dose-related effects and to determine the NOAEL.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of beryllium is complex and involves interactions with cellular and immune pathways.

Chronic Beryllium Disease (CBD) Pathogenesis

CBD is a cell-mediated immune response driven by beryllium-specific CD4+ T-helper cells in genetically susceptible individuals, particularly those with an HLA-DPB1 E69 allele.[\[16\]](#)



[Click to download full resolution via product page](#)

Caption: Pathogenesis of Chronic Beryllium Disease (CBD).

Beryllium Carcinogenesis

The exact mechanism of beryllium-induced cancer is not fully elucidated but is thought to involve multiple pathways, including the induction of oxidative stress, DNA damage, and alterations in gene expression.[\[12\]](#)[\[20\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed Mechanisms of Beryllium-Induced Carcinogenesis.

Handling, Safety, and Disposal

Due to its high toxicity, **beryllium chloride** must be handled with extreme caution.

- Engineering Controls: Work with **beryllium chloride** should be conducted in a designated area with local exhaust ventilation, such as a chemical fume hood or glove box, to minimize inhalation exposure.[4]
- Personal Protective Equipment (PPE):
 - Respiratory Protection: A NIOSH-approved respirator is required when handling **beryllium chloride** powder.[3]
 - Hand Protection: Wear appropriate chemical-resistant gloves.[3]
 - Eye Protection: Chemical safety goggles and a face shield are recommended.[3]
 - Skin and Body Protection: Wear a lab coat, and consider disposable coveralls for extensive work.[3]
- Handling: Avoid creating dust.[17] Do not eat, drink, or smoke in areas where **beryllium chloride** is handled.[12] Wash hands thoroughly after handling.[11]
- Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as moisture and metals.[12][17]
- Spills: In case of a spill, evacuate the area.[12] For small spills, carefully collect the material using a HEPA-filtered vacuum cleaner; do not dry sweep.[3] For large spills, contact emergency services.[3]
- Disposal: Dispose of **beryllium chloride** waste as hazardous waste in accordance with all local, state, and federal regulations.[3][17]

Conclusion

Beryllium chloride is a highly toxic compound that presents a significant health hazard to researchers and industrial workers. Its toxicity is multifaceted, encompassing acute effects, the induction of a debilitating immune-mediated lung disease (CBD), and carcinogenicity. A

thorough understanding of its toxicological properties, adherence to strict safety protocols, and the use of appropriate engineering controls and personal protective equipment are paramount to minimizing the risks associated with its handling and use. Further research into the precise molecular mechanisms of beryllium toxicity will be crucial for the development of improved diagnostic and therapeutic strategies for beryllium-related diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 2. nationalacademies.org [nationalacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Genotoxicity and Carcinogenicity - Managing Health Effects of Beryllium Exposure - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms, Genetic Factors, and Animal Models of Chronic Beryllium Disease - Managing Health Effects of Beryllium Exposure - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 14. Beryllium and Beryllium Compounds - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. researchgate.net [researchgate.net]
- 17. Animal models of beryllium-induced lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS The Up-and-Down Procedure for Acute Oral Toxicity: Proposed Test Guideline | Semantic Scholar [semanticscholar.org]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [Beryllium Chloride: A Comprehensive Technical Guide to its Safety and Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219634#beryllium-chloride-safety-data-sheet-and-toxicity-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com